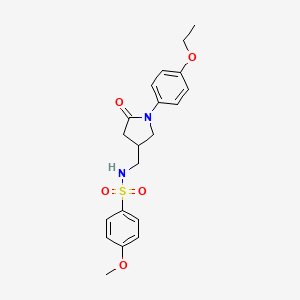![molecular formula C19H22N4O2 B2396527 N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide CAS No. 2320208-75-9](/img/structure/B2396527.png)
N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a highly specialized organic compound with a distinctive molecular structure that combines bicyclic and heterocyclic elements. This unique architecture confers specific chemical properties that make it valuable across various domains, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Preparation of N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide involves multi-step organic synthesis. Typically, the process starts with the formation of the core azabicyclo[3.2.1]octane ring system, followed by functionalization to introduce the pyrazolyl group. A subsequent acylation step is used to attach the phenylacetamide moiety. Specific reagents and solvents used often include organic solvents like dichloromethane, reagents like acetic anhydride, and catalysts under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production leverages scalable synthetic pathways optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis machines, and purification techniques such as column chromatography and recrystallization to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions may use oxidizing agents like potassium permanganate, while reduction could be facilitated by reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenated reagents and appropriate catalysts.
Major Products: Major products formed from these reactions include substituted derivatives of the original compound, which might have different functional groups replacing hydrogen atoms, leading to new compounds with potentially novel properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, often used in the development of novel drugs or materials.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for studying protein-ligand interactions and enzyme mechanisms.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as binding affinity to certain receptors or enzymes.
Industry: Industrial applications could include its use in the synthesis of polymers or as a precursor for the production of specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. It can bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Compared to other similar compounds, N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide stands out due to its specific bicyclic and pyrazolyl structural features. Similar compounds might include other azabicyclo[3.2.1]octane derivatives or pyrazole-based compounds, but their exact properties and reactivities can differ significantly based on their substitution patterns and functional groups.
Similar Compounds
1-Benzyl-4-piperidone
3-Pyrazolyl azabicyclo[3.2.1]octane derivatives
Phenylacetamide analogs
These comparisons highlight the compound's unique features and potential versatility in various applications.
Propiedades
IUPAC Name |
N-[4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(24)21-15-5-3-14(4-6-15)19(25)23-16-7-8-17(23)12-18(11-16)22-10-2-9-20-22/h2-6,9-10,16-18H,7-8,11-12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLLAMUIKSHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2396450.png)




![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)
![2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2396459.png)


![3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2396466.png)

